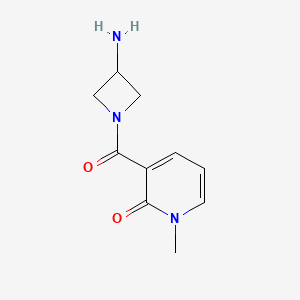
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
Vue d'ensemble
Description
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
The molecule 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one represents a structural motif of interest in the synthesis of heterocyclic compounds, demonstrating the broader utility of azetidine and pyridinone derivatives in medicinal chemistry. Research has explored various derivatives of related structural frameworks for their potential in addressing diverse biological targets.
One study details the synthesis of heterocyclic compounds, including pyridinones and azetidines, with applications towards central nervous system depressants and anti-inflammatory agents. Compounds derived from similar structural frameworks have been evaluated for their CNS-depressant activities and anti-inflammatory properties, showcasing the chemical versatility of these scaffolds (Okafor et al., 1982); (Fahmy et al., 2012).
Additionally, research into the BAZ2B bromodomain's interaction with 3-amino-2-methylpyridine derivatives reveals the potential of these compounds in modulating protein function, further emphasizing the role of such molecules in drug discovery efforts (Marchand et al., 2016).
Another study focused on the palladium(II) complexes of unsymmetrical CNN pincer ligands, highlighting the relevance of pyridine derivatives in the development of novel catalysts for organic synthesis. This research demonstrates the application of such molecular frameworks in facilitating diverse chemical reactions, underlining their importance beyond biological activity alone (Bröring et al., 2008).
Moreover, investigations into the synthesis and antibacterial properties of azetidinylquinolones reveal the antimicrobial potential of compounds featuring azetidine cores. Such studies underscore the utility of these molecules in developing new antibiotics, reflecting the ongoing need for novel antimicrobial agents amid rising resistance challenges (Frigola et al., 1995).
Mécanisme D'action
Target of Action
The primary target of the compound 3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one is RORgammaT . RORgammaT is a nuclear receptor that plays a crucial role in the regulation of immune responses .
Mode of Action
This compound interacts with RORgammaT, inhibiting its activity . This interaction disrupts the normal functioning of RORgammaT, leading to changes in the immune response .
Biochemical Pathways
The inhibition of RORgammaT by this compound affects various biochemical pathways involved in immune responses . The downstream effects of this interaction include changes in the expression of genes regulated by RORgammaT .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the activity of RORgammaT and alterations in the expression of RORgammaT-regulated genes . These changes can affect immune responses .
Analyse Biochimique
Biochemical Properties
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2(1H)-one plays a significant role in biochemical reactions, particularly as an antagonist of the RORgammaT receptor. This compound interacts with the co-activator peptide SRC1_2, inhibiting its activity with an IC50 value of 8nM . The interaction between this compound and RORgammaT is crucial for modulating immune responses and inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in immune responses. The compound affects gene expression by inhibiting the activity of RORgammaT, leading to changes in the transcription of target genes. Additionally, this compound impacts cellular metabolism by altering the metabolic flux and levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the RORgammaT receptor. This binding inhibits the receptor’s activity, preventing the transcription of pro-inflammatory genes. The compound also influences enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways. Changes in gene expression are a direct result of the compound’s interaction with transcription factors and co-activators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to the compound can lead to sustained inhibition of RORgammaT activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits RORgammaT activity without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential damage to tissues and organs. Threshold effects are also noted, where a minimum concentration of the compound is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s impact on metabolite levels is significant, as it can alter the concentrations of key intermediates in metabolic processes. These interactions are essential for understanding the compound’s overall effects on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell. The effects of this compound on subcellular structures are critical for understanding its overall biochemical and cellular impact .
Propriétés
IUPAC Name |
3-(3-aminoazetidine-1-carbonyl)-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-12-4-2-3-8(9(12)14)10(15)13-5-7(11)6-13/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJAQWOTWZRCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


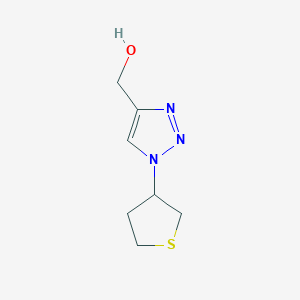






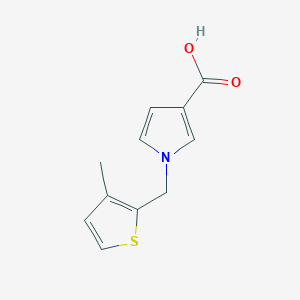
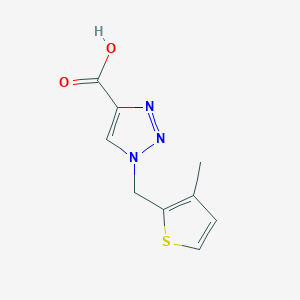
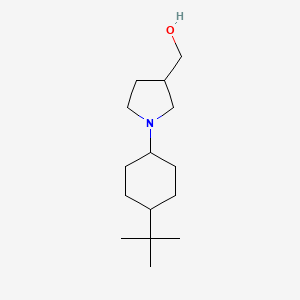

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)


